4-Formylbenzenesulfonamide

Description

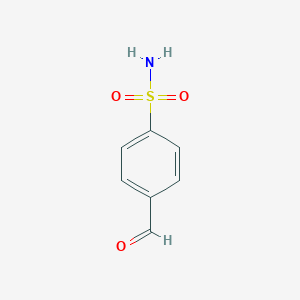

Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUKVSTMLHXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186114 | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-35-5 | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Formylbenzenesulfonamide (also known as 4-sulfamoylbenzaldehyde). The document consolidates essential physicochemical data, detailed structural information, and a proven experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized repository of technical information to support further research and application of this compound. While this compound belongs to the sulfonamide class of compounds, known for a wide range of biological activities, specific signaling pathway involvement for this particular molecule is not yet extensively documented in publicly available literature.

Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide | [1] |

| CAS Number | 3240-35-5 | [1] |

| Molecular Formula | C₇H₇NO₃S | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Melting Point | 117–118 °C (recrystallized from water) | [2] |

| 118-120 °C | [3] | |

| Boiling Point | 392.7 ± 44.0 °C (Predicted) | [3] |

| pKa | 9.76 ± 0.10 (Predicted) | [3][4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in hot 95% ethanol and boiling water. | [2] |

| Predicted to have some solubility in polar organic solvents. | [5][6] | |

| Storage Temperature | 2-30°C | [3] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with both a formyl (-CHO) group and a sulfonamide (-SO₂NH₂) group at the para positions (1 and 4 positions, respectively).

| Structural Representation | Identifier |

| SMILES | O=S(=O)(N)c1ccc(C=O)cc1 |

| InChI | InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) |

| InChIKey | PCPUKVSTMLHXQF-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound via Stephen Reduction

A reliable method for the synthesis of this compound is the Stephen reduction of 4-cyanobenzenesulfonamide using Raney nickel alloy in formic acid.[2]

Materials:

-

4-Cyanobenzenesulfonamide

-

75% (v/v) Formic Acid

-

Raney Nickel Alloy

-

95% Ethanol

-

Activated Carbon

-

Filter Aid (e.g., Celite)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.

-

Reduction: Heat the stirred mixture under reflux for 1 hour. The reaction may exhibit some frothing.

-

Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160-mL portions of 95% ethanol.

-

Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

Initial Purification: Dissolve the solid residue in 400 mL of water and filter to remove insoluble nickel salts.

-

Crystallization (Crude): Chill the filtrate in an ice bath. Collect the precipitate by suction filtration, wash with a small amount of cold water, and dry at 50°C under vacuum. This yields approximately 32 g of crude product with a melting point of 112–114 °C.

-

Decolorization: Dissolve the crude product in 800 mL of hot 95% ethanol. Add 15.5 g of activated carbon and swirl the mixture periodically while allowing it to cool for 1 hour.

-

Second Filtration: Remove the activated carbon by suction filtration through a bed of filter aid. Wash the filter cake with 50 mL of 95% ethanol.

-

Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

Recrystallization: Dissolve the residue in 225 mL of boiling water and decant the hot solution through glass wool in a filter funnel.

-

Final Product Collection: Cool the filtrate to 0°C. Collect the product by suction filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C. This yields 25.6–28.0 g (62.9–68.8%) of purified this compound with a melting point of 117–118 °C.

References

- 1. 4-Sulfamoylbenzaldehyde | C7H7NO3S | CID 151088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonamide, 4-formyl- (9CI) CAS#: 3240-35-5 [m.chemicalbook.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylbenzenesulfonamide (CAS: 3240-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Formylbenzenesulfonamide, with CAS number 3240-35-5, is a bifunctional organic compound featuring both an aldehyde and a sulfonamide group.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group serves as a versatile handle for various chemical transformations, while the sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, notably as inhibitors of carbonic anhydrase.[2] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its application as a scaffold in the development of biologically active molecules.

Chemical and Physical Properties

This compound is typically a solid at room temperature and requires storage in an inert atmosphere at 2-8°C.[3][4] It is also known by synonyms such as 4-Sulfamoylbenzaldehyde and p-Formylbenzenesulfonamide.[1][5]

Table 1: General and Computed Properties of this compound

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 3240-35-5 | [1][3][6] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₇H₇NO₃S | [1][6] |

| Molecular Weight | 185.20 g/mol | [1][6] |

| InChI Key | PCPUKVSTMLHXQF-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)N | [1] |

| Physical Properties | ||

| Physical Form | Solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3][4] |

| Computed Properties | ||

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 185.01466426 Da | [1] |

Synthesis of this compound

The compound can be prepared through various methods, including the oxidation of p-toluenesulfonamide or the Stephen reduction of 4-cyanobenzenesulfonamide.[7] A practical and well-documented laboratory-scale synthesis involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Cyanobenzenesulfonamide[7]

This protocol is adapted from a procedure with a reported yield of 62.9–68.8%.[7]

Materials and Equipment:

-

4-Cyanobenzenesulfonamide (0.232 mole)

-

75% (v/v) Formic acid (600 ml)

-

Raney nickel alloy (40 g)

-

95% Ethanol

-

Activated carbon

-

2-L two-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Büchner funnel with filter aid

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the 2-L flask with 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 ml of 75% formic acid, and 40 g of Raney nickel alloy.

-

Reaction: Heat the stirred mixture under reflux for 1 hour. Note that some frothing may occur.[7]

-

Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid to remove the Raney nickel.

-

Washing: Wash the residue on the filter with two 160-ml portions of 95% ethanol.

-

Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a solid residue.

-

Initial Purification: Dissolve the solid residue in 400 ml of boiling water and remove any small amount of insoluble material by decanting through a glass wool plug.

-

Crystallization: Chill the filtrate in an ice bath to precipitate the crude product. Collect the precipitate by filtration, wash with a small amount of cold water, and dry at 50°C under vacuum. The expected yield of crude product is approximately 32 g.[7]

-

Recrystallization (Decolorization): Dissolve the crude product in 800 ml of hot 95% ethanol and add 15.5 g of activated carbon. Swirl the mixture periodically as it cools for 1 hour.

-

Final Isolation: Remove the activated carbon by filtration through a filter aid bed and wash the filter cake with 50 ml of 95% ethanol. Evaporate the combined filtrates with a rotary evaporator. Dissolve the residue in 225 ml of boiling water, decant the hot solution, and cool to 0°C. Collect the final product by filtration, wash with cold water, and dry in a vacuum oven at 50°C.

Applications in Synthesis and Drug Development

This compound is not primarily known for its own biological activity but serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[8][9] Its two reactive sites, the aldehyde and the sulfonamide, can be modified independently or sequentially to build diverse chemical libraries.

Key Chemical Transformations

The aldehyde group is electrophilic and readily undergoes nucleophilic attack, while the sulfonamide nitrogen can act as a nucleophile after deprotonation.[10] This dual reactivity allows for a wide range of synthetic transformations.

Caption: Key chemical transformations of this compound.

Role as a Pharmaceutical Scaffold

The benzenesulfonamide moiety is a cornerstone of many carbonic anhydrase (CA) inhibitors.[2] this compound provides a convenient starting point for synthesizing novel CA inhibitors. The aldehyde can be used to introduce various side chains ("tails") that can interact with residues in the enzyme's active site, potentially leading to inhibitors with high potency and isoform selectivity.[8]

Caption: Role of this compound in drug discovery.

Spectroscopic and Analytical Data

While specific, high-resolution spectra are best obtained from the supplier for a given batch, the structure of this compound allows for the prediction of key spectral features.[4][11]

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Expected Region / Characteristics |

| FT-IR | ν(N-H) stretch | 3400-3200 cm⁻¹ (two bands for -NH₂) |

| ν(C=O) stretch (aldehyde) | ~1700 cm⁻¹ | |

| ν(S=O) stretch (sulfonamide) | 1350-1310 cm⁻¹ (asymmetric) & 1160-1140 cm⁻¹ (symmetric)[12][13] | |

| ¹H NMR | Aldehyde proton (-CHO) | ~10.0 ppm (singlet) |

| Aromatic protons | ~7.8-8.2 ppm (multiplet, AA'BB' system) | |

| Sulfonamide protons (-SO₂NH₂) | Broad singlet, chemical shift variable | |

| ¹³C NMR | Carbonyl carbon (-CHO) | ~192 ppm |

| Aromatic carbons | 125-150 ppm (4 signals) | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 185 |

Safety Information

This compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety precautions, including the use of personal protective equipment, are required.

Table 3: GHS Hazard Information

| Hazard Statement | Code | GHS Pictogram | Signal Word |

| Causes serious eye irritation | H319 | GHS07 (Exclamation mark) | Warning |

| Harmful if swallowed | H302 | GHS07 (Exclamation mark) | Warning |

| Causes skin irritation | H315 | GHS07 (Exclamation mark) | Warning |

| May cause respiratory irritation | H335 | GHS07 (Exclamation mark) | Warning |

| Precautionary Statements | Code | ||

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

Data sourced from Sigma-Aldrich and PubChem.[1][3]

Conclusion

This compound (CAS: 3240-35-5) is a synthetically versatile molecule of significant interest to the chemical and pharmaceutical sciences. Its value lies not in its intrinsic biological activity but in its utility as a foundational scaffold. The presence of both an aldehyde and a primary sulfonamide group allows for the straightforward generation of diverse molecular libraries. For researchers in drug development, it represents an accessible starting point for the rational design of novel therapeutics, particularly in the well-established field of carbonic anhydrase inhibitors and other sulfonamide-based agents. The availability of reliable synthesis protocols further enhances its utility as a core building block for innovation.

References

- 1. 4-Sulfamoylbenzaldehyde | C7H7NO3S | CID 151088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3240-35-5 [sigmaaldrich.com]

- 4. 3240-35-5|this compound|BLD Pharm [bldpharm.com]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Methodological Profile of 4-Formylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for 4-Formylbenzenesulfonamide. Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted data based on the analysis of structurally analogous compounds. These predictions offer a robust framework for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectral databases and the analysis of similar molecular structures.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.1 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.9 | d | 2H | Aromatic (ortho to -SO₂NH₂) |

| ~7.5 | s (broad) | 2H | Sulfonamide (-SO₂NH₂) |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~193 | Aldehyde Carbonyl (C=O) |

| ~145 | Aromatic (C-SO₂NH₂) |

| ~140 | Aromatic (C-CHO) |

| ~131 | Aromatic (CH ortho to -CHO) |

| ~128 | Aromatic (CH ortho to -SO₂NH₂) |

Predicted Infrared (IR) Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Sulfonamide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1340 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 156 | [M-CHO]⁺ |

| 106 | [M-SO₂NH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These methods are standard in organic chemistry and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

For ¹H NMR, acquire data over a spectral width of 0-12 ppm.

-

For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.

-

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Processing: The instrument's software will perform the Fourier transform to generate the IR spectrum.

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Mass Spectrometry Experimental Workflow

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the oxidation of 4-methylbenzenesulfonamide. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

General Synthesis and Purification Workflow

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established chemical principles. For definitive characterization, experimental verification is required. The provided protocols are for informational purposes and should be adapted and performed by qualified personnel in a controlled laboratory setting.

solubility and stability of 4-Formylbenzenesulfonamide

An In-depth Technical Guide on the Solubility and Stability of 4-Formylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the is not extensively available in peer-reviewed literature. This guide provides an overview based on the compound's chemical structure, data from structurally analogous compounds, and standardized methodologies for its characterization.

Introduction to this compound

This compound is a chemical intermediate possessing a versatile structure with three key functional groups: a primary sulfonamide (-SO₂NH₂), an aldehyde (-CHO), and a para-substituted benzene ring. Its chemical structure is depicted below:

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group can participate in reactions like reductive amination and Schiff base formation, while the sulfonamide group is a well-known pharmacophore found in numerous therapeutic agents.

Predicted Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below. These are primarily predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃S | N/A |

| Molecular Weight | 185.20 g/mol | N/A |

| CAS Number | 39951-86-7 | N/A |

| Predicted LogP | 0.2 to 0.5 | ChemDraw, ALOGPS |

| Predicted pKa (Sulfonamide) | ~9.5 - 10.5 | ACD/Labs, MarvinSketch |

| Predicted Melting Point | 150-160 °C | Various chemical suppliers |

Solubility Profile

Specific quantitative solubility data for this compound is scarce. However, its solubility can be inferred from its functional groups. The polar sulfonamide and aldehyde groups suggest potential solubility in polar organic solvents, while the aromatic ring provides nonpolar character. The sulfonamide group's acidic proton allows for increased solubility in aqueous alkaline solutions due to salt formation.

Qualitative Solubility and Data from Analogous Compounds

The following table summarizes the expected qualitative solubility of this compound and provides quantitative data for structurally related compounds to serve as a proxy.

| Solvent | Expected Solubility of this compound | Solubility of Benzenesulfonamide (g/100mL) | Solubility of Benzaldehyde (g/100mL) |

| Water | Sparingly Soluble | 0.52 (25 °C) | 0.3 (Slightly Soluble) |

| Aqueous NaOH (1M) | Soluble (forms salt) | Soluble | Insoluble |

| Methanol | Soluble | 16.7 (25 °C) | Miscible |

| Ethanol | Soluble | 26.2 (25 °C) | Miscible |

| Acetone | Soluble | 43.5 (25 °C) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Miscible |

| Dichloromethane (DCM) | Slightly Soluble | Slightly Soluble | Miscible |

| Hexanes | Insoluble | Insoluble | Miscible |

Experimental Protocol for Solubility Determination

A standard equilibrium shake-flask method is recommended for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

0.22 µm syringe filters (ensure compatibility with solvent)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for at least 1 hour for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard curve.

-

Calculate the original solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is influenced by its functional groups. The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents, which can convert it to the corresponding carboxylic acid (4-sulfamoylbenzoic acid). The sulfonamide group is generally stable under neutral and acidic conditions but can be hydrolyzed under harsh basic conditions.

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate stability, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.

| Condition | Typical Protocol | Potential Degradation Product |

| Acidic Hydrolysis | 0.1 M HCl at 60-80 °C for 24-48h | Generally stable; potential for slow hydrolysis of sulfonamide under extreme conditions. |

| Basic Hydrolysis | 0.1 M NaOH at 60-80 °C for 24-48h | Hydrolysis of the sulfonamide group to form 4-formylbenzenesulfonic acid. |

| Oxidation | 3-30% H₂O₂ at room temp for 24h | Oxidation of the aldehyde to a carboxylic acid (4-sulfamoylbenzoic acid). |

| Thermal Stress | Solid compound heated at >100 °C for 48h | Potential for decomposition/polymerization, depending on melting point. |

| Photostability | Exposed to light (ICH Q1B guidelines) | Potential for oxidation or other light-induced reactions. |

Experimental Protocol for Forced Degradation

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Solvents for stock solution (e.g., Methanol or Acetonitrile)

-

HPLC-UV/DAD or LC-MS system

-

pH meter

-

Temperature-controlled oven and water bath

-

Photostability chamber

Procedure:

-

Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent to create a stock solution (e.g., 1 mg/mL).

-

Set up Stress Conditions:

-

Acid: Mix stock solution with 0.1 M HCl.

-

Base: Mix stock solution with 0.1 M NaOH.

-

Oxidation: Mix stock solution with 3% H₂O₂.

-

Thermal (Solution): Heat a solution of the compound in a neutral solvent.

-

Thermal (Solid): Place the solid powder in an oven.

-

Photostability: Expose both solid powder and a solution to controlled light conditions.

-

-

Incubation: Incubate the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). A control sample (unstressed) should be kept under normal conditions.

-

Sampling and Quenching: At each time point, withdraw a sample. For acid and base samples, neutralize them immediately to stop the reaction.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method. An HPLC with a Diode Array Detector (DAD) is ideal for assessing peak purity. LC-MS is used to identify the mass of any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Assess the mass balance.

-

Characterize the chromatographic peaks of the degradants.

-

Identify the structure of major degradation products if possible.

-

Summary and Recommendations

This compound is a compound of significant interest in synthetic chemistry. While specific public data on its solubility and stability are limited, its chemical properties can be reasonably predicted based on its structure and comparison with analogous compounds.

-

Solubility: It is expected to be soluble in polar organic solvents like DMSO, acetone, and alcohols, and sparingly soluble in water. Its solubility in aqueous media will significantly increase under basic conditions. For quantitative assessment, the shake-flask method is recommended.

-

Stability: The primary stability liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. Forced degradation studies are crucial to fully characterize its stability profile, identify potential degradants, and establish a stability-indicating analytical method for accurate quantification in future studies.

Researchers and drug development professionals should perform the detailed experimental protocols outlined in this guide to generate specific, reliable data for their applications, ensuring the quality and integrity of their work.

4-Formylbenzenesulfonamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Formylbenzenesulfonamide. The information is intended to guide laboratory and manufacturing practices to ensure the safety of all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Pictogram:

Signal Word: Warning[2]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H7NO3S[3] |

| Molecular Weight | 185.20 g/mol [3] |

| Appearance | Solid |

| Synonyms | 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide[3] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling

-

Do not breathe dust.[4]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (PPE).[4]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[5][6]

-

Store locked up.[6]

-

Incompatible materials: Strong oxidizing agents, strong bases.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Handle with gloves that have been inspected prior to use.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][7] Call a poison center or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Call an ophthalmologist. |

| Ingestion | Rinse mouth with water.[4][6] Immediately make victim drink water (two glasses at most). Do NOT induce vomiting. Consult a physician. |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Development of hazardous combustion gases or vapors possible in the event of a fire, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][6]

Accidental Release

-

Personal Precautions: Evacuate personnel to safe areas.[7] Wear respiratory protection and avoid breathing dust.[7] Avoid substance contact.

-

Environmental Precautions: Do not let product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4] Avoid generation of dusts.

Experimental Protocols & Workflows

Caption: Figure 1: Chemical Safety and Handling Workflow.

Caption: Figure 2: General Skin Irritation Testing Workflow.

References

An In-depth Technical Guide to 4-Formylbenzenesulfonamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylbenzenesulfonamide, a key intermediate in organic synthesis, holds a significant position in the development of therapeutic agents, primarily due to its structural relation to the sulfonamide class of drugs. This technical guide provides a comprehensive overview of the discovery, historical and modern synthetic routes, and the known biological activities of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document explores the role of the benzenesulfonamide scaffold as a potent inhibitor of carbonic anhydrases, a crucial enzyme family implicated in various physiological and pathological processes.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader history of sulfonamide chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence can be traced back to the early to mid-20th century through the application of established organic reactions to commercially available starting materials. The importance of the sulfonamide group as a pharmacophore was cemented with the discovery of Prontosil, the first commercially available antibacterial antibiotic, in the 1930s. This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of benzenesulfonamide derivatives.

This compound (also known as p-sulfamoylbenzaldehyde) emerged as a valuable building block in this context. Its aldehyde functional group provides a reactive handle for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and other derivatives, allowing for the exploration of a wide chemical space in the quest for new therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3240-35-5 |

| Molecular Formula | C₇H₇NO₃S |

| Molecular Weight | 185.20 g/mol |

| Melting Point | 117-120 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in hot water, ethanol, and other polar organic solvents. |

| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 7.5 (s, 2H, SO₂NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 193.0, 146.0, 139.0, 130.0, 128.0 |

| IR (KBr, cm⁻¹) | 3350-3250 (N-H), 1700 (C=O), 1340, 1160 (S=O) |

| Mass Spectrum (EI) | m/z 185 (M⁺), 184, 120, 92, 65 |

Synthesis of this compound

Several methods have been historically employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The three most prominent methods are:

-

Oxidation of p-Toluenesulfonamide: A direct approach involving the oxidation of the methyl group of p-toluenesulfonamide.

-

Sommelet Reaction of 4-Chloromethylbenzenesulfonamide: A classic named reaction for the conversion of a benzylic halide to an aldehyde.

-

Stephen Reduction of 4-Cyanobenzenesulfonamide: A method for the reduction of a nitrile to an aldehyde.

Below are detailed experimental protocols for each of these key synthetic routes.

Method 1: Oxidation of p-Toluenesulfonamide

This method utilizes a strong oxidizing agent, such as chromic acid, to convert the methyl group of p-toluenesulfonamide into a formyl group.

Experimental Protocol:

-

Materials: p-Toluenesulfonamide, Chromic acid (CrO₃), Sulfuric acid (H₂SO₄), Water, Acetic anhydride, Sodium bisulfite, Diethyl ether.

-

Procedure:

-

A solution of chromic acid is prepared by carefully dissolving CrO₃ in a mixture of water and concentrated sulfuric acid, keeping the temperature low.

-

p-Toluenesulfonamide is suspended in acetic anhydride.

-

The chromic acid solution is added dropwise to the suspension of p-toluenesulfonamide at a controlled temperature (typically below 10 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the addition of cold water and sodium bisulfite solution to destroy any excess oxidant.

-

The crude product is extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from hot water or an ethanol/water mixture to yield this compound.

-

Logical Relationship of the Oxidation of p-Toluenesulfonamide:

Caption: A simplified diagram illustrating the oxidation of p-toluenesulfonamide to this compound.

Method 2: Sommelet Reaction of 4-Chloromethylbenzenesulfonamide

The Sommelet reaction provides an alternative route starting from the corresponding benzyl halide.

Experimental Protocol:

-

Materials: 4-Chloromethylbenzenesulfonamide, Hexamethylenetetramine (urotropin), Chloroform, Ethanol, Water, Hydrochloric acid.

-

Procedure:

-

4-Chloromethylbenzenesulfonamide is dissolved in chloroform, and hexamethylenetetramine is added.

-

The mixture is refluxed for several hours, during which a quaternary ammonium salt precipitates.

-

The salt is filtered, washed with chloroform, and dried.

-

The dried salt is then hydrolyzed by heating with a mixture of ethanol and water.

-

The reaction mixture is cooled, and the product crystallizes out.

-

The crude this compound is collected by filtration and purified by recrystallization.

-

Experimental Workflow for the Sommelet Reaction:

Caption: A flowchart outlining the key steps in the Sommelet reaction for synthesizing this compound.

Method 3: Stephen Reduction of 4-Cyanobenzenesulfonamide

This method involves the reduction of a nitrile to an imine, which is then hydrolyzed to the aldehyde.[1]

Experimental Protocol:

-

Materials: 4-Cyanobenzenesulfonamide, Anhydrous Stannous Chloride (SnCl₂), Anhydrous Diethyl Ether, Gaseous Hydrogen Chloride (HCl), Water.[1]

-

Procedure:

-

A suspension of anhydrous stannous chloride in anhydrous diethyl ether is saturated with dry hydrogen chloride gas at 0 °C.[1]

-

4-Cyanobenzenesulfonamide is added to the mixture, and it is stirred at room temperature until the nitrile is consumed (monitored by TLC or IR spectroscopy).[1]

-

The resulting iminium salt complex precipitates from the solution.[1]

-

The precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by stirring with water.[1]

-

The aldehyde is extracted from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]

-

The organic layer is washed, dried, and the solvent is evaporated to give the crude product.[1]

-

Purification is achieved by recrystallization.[1]

-

Stephen Reduction Mechanism Overview:

Caption: A conceptual diagram of the Stephen reduction of 4-cyanobenzenesulfonamide to the corresponding aldehyde.

Biological Activity and Significance

The primary biological significance of this compound lies in its role as a precursor to a wide range of benzenesulfonamide derivatives that are potent inhibitors of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive drug targets.

The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors these inhibitors to the active site of the enzyme. While this compound itself is a weak to moderate inhibitor of some CA isoforms, its aldehyde functionality allows for the straightforward synthesis of more potent and selective inhibitors through the formation of derivatives like Schiff bases and hydrazones. These modifications can introduce additional interactions with the enzyme's active site, enhancing binding affinity and isoform selectivity.

Quantitative Data on Carbonic Anhydrase Inhibition:

Currently, there is limited publicly available data on the specific inhibitory constants (Kᵢ or IC₅₀ values) of this compound against a wide range of human carbonic anhydrase isoforms. Research has primarily focused on its derivatives.

Signaling Pathway Involvement

The inhibitory action of benzenesulfonamides on carbonic anhydrases can impact various downstream signaling pathways. For instance, in cancer, the inhibition of tumor-associated CA isoforms (like CA IX and CA XII) can disrupt the pH regulation of the tumor microenvironment. This can lead to increased intracellular acidosis, which in turn can affect the activity of pH-sensitive enzymes and signaling proteins involved in cell proliferation, survival, and metastasis.

Conceptual Signaling Pathway of Carbonic Anhydrase Inhibition:

Caption: A diagram illustrating the conceptual impact of carbonic anhydrase inhibition by a benzenesulfonamide derivative on the tumor microenvironment.

Conclusion

This compound is a versatile and historically significant chemical intermediate. Its synthesis can be achieved through several well-established organic reactions, providing a foundation for the development of a diverse library of derivatives. The primary biological importance of this compound stems from its role as a scaffold for the design of potent carbonic anhydrase inhibitors. Further research into the biological activities of this compound itself and the continued exploration of its derivatives hold promise for the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the key technical aspects of this important molecule.

References

Theoretical and Computational Deep Dive into 4-Formylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Structural, Electronic, and Biological Profile of a Key Sulfonamide Moiety

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Formylbenzenesulfonamide (4-FBS), a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, electronic properties, and potential as a therapeutic agent. By summarizing key quantitative data and outlining experimental and computational protocols, this guide serves as a valuable resource for further research and development efforts.

Molecular Structure and Properties

This compound (also known as 4-sulfamoylbenzaldehyde) is a derivative of benzenesulfonamide, a scaffold that is central to the development of a wide array of drugs, most notably carbonic anhydrase inhibitors. The presence of the formyl group introduces a reactive site and alters the electronic properties of the benzene ring, influencing its biological activity.

Optimized Geometric Parameters

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. The optimized geometry of this compound, calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provides insights into its bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and its interaction with biological targets.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-S | 1.77 |

| S=O | 1.43 | |

| S-N | 1.63 | |

| C=O (formyl) | 1.21 | |

| Bond Angles (°) | O=S=O | 119.5 |

| C-S-N | 106.7 | |

| C-C-C (ring) | ~120 | |

| Dihedral Angles (°) | C-C-S-N | Variable |

Computational and Experimental Protocols

A variety of computational and experimental techniques are employed to characterize this compound and its derivatives.

Computational Methodology

Density Functional Theory (DFT): DFT calculations are central to understanding the electronic structure and properties of this compound. A common approach involves:

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) is frequently used to provide a good balance between accuracy and computational cost.

-

Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.

Molecular Docking: To investigate the binding of this compound to its potential biological targets, molecular docking simulations are performed.

-

Software: AutoDock, Glide, and other docking programs are utilized.

-

Target Preparation: The crystal structure of the target protein (e.g., carbonic anhydrase) is obtained from the Protein Data Bank (PDB). Water molecules and ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT or a suitable force field.

-

Docking Algorithm: A Lamarckian genetic algorithm or other search algorithms are used to explore possible binding poses of the ligand in the active site of the protein.

Experimental Protocols

Synthesis: The synthesis of this compound and its derivatives often involves the reaction of a corresponding sulfonyl chloride with an amine in the presence of a base.

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

| Property | Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are estimations based on computational studies of related benzenesulfonamide derivatives. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with a biological target. In this compound, the oxygen atoms of the sulfonyl and formyl groups, as well as the nitrogen atom of the sulfonamide group, are expected to be regions of negative electrostatic potential (nucleophilic), while the hydrogen atoms of the sulfonamide group and the benzene ring are likely to be regions of positive electrostatic potential (electrophilic).

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[1] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3]

Carbonic Anhydrase Inhibition

The sulfonamide group of this compound is the key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrase. This interaction is crucial for the inhibitory activity. The formyl group can further influence the binding affinity and selectivity for different CA isoforms through additional interactions with the amino acid residues in the active site.

Below is a conceptual diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide inhibitor like this compound.

Caption: Inhibition of Carbonic Anhydrase by this compound.

Computational Workflow

The theoretical and computational investigation of a small molecule like this compound typically follows a structured workflow. This workflow integrates various computational techniques to build a comprehensive understanding of the molecule's properties and potential biological activity.

Caption: A typical workflow for computational analysis of a small molecule.

Conclusion

This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in the context of carbonic anhydrase inhibition. While comprehensive experimental and computational data specifically for this molecule are not extensively published, the theoretical framework and methodologies are well-established through studies of its derivatives. This guide provides a foundational understanding of the key structural and electronic features of this compound, outlines the necessary protocols for its detailed characterization, and highlights its potential biological relevance. Further dedicated computational and experimental studies are warranted to fully elucidate the therapeutic potential of this promising sulfonamide.

References

commercial availability and suppliers of 4-Formylbenzenesulfonamide

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Applications of 4-Formylbenzenesulfonamide for Researchers, Scientists, and Drug Development Professionals.

Introduction: this compound is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a sulfonamide moiety, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery, particularly focusing on the mechanism of action of sulfonamide-based drugs.

Commercial Availability and Suppliers

This compound (CAS No: 3240-35-5) is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger-scale development projects. Below is a summary of key suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 50 mg, 100 mg, 250 mg, 1 g, 5 g |

| ChemicalBook | ≥95% | 10 mg, 100 mg, 0.5 g, 500 mg, 1 g, 5 g |

| BLD Pharm | ≥95% | Varies (contact for details) |

| AK Scientific | Not specified | 1 g, 5 g |

| Alichem | Not specified | 1 g |

| American Custom Chemicals Corporation | Not specified | 0.5 g, 5 g |

| Chemenu | Not specified | 1 g |

| ChemScene | Not specified | 1 g |

| Crysdot | Not specified | 1 g |

| Matrix Scientific | Not specified | 1 g |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data, pricing, and availability.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇NO₃S |

| Molecular Weight | 185.2 g/mol [1] |

| Melting Point | 118-120 °C[1] |

| Appearance | White to off-white solid[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[2] |

Experimental Protocols

A common and practical method for the synthesis of this compound is the reduction of 4-cyanobenzenesulfonamide. The following protocol is adapted from a procedure described in the scientific literature.[2]

Synthesis of this compound from 4-Cyanobenzenesulfonamide [2]

Materials and Equipment:

-

4-Cyanobenzenesulfonamide

-

75% (v/v) Formic acid

-

Raney nickel alloy

-

95% Ethanol

-

Activated carbon

-

Filter aid (e.g., Celite)

-

2 L two-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Büchner funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Reaction Setup: In a 2 L two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.

-

Reaction: Heat the stirred mixture under reflux for 1 hour. Be aware that the reaction may produce some frothing.

-

Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160 mL portions of 95% ethanol.

-

Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

Initial Purification: Dissolve the solid residue in 400 mL of boiling water. Decant the solution to remove any small amounts of insoluble material.

-

Crystallization: Chill the filtrate in an ice bath. Collect the resulting precipitate by filtration with suction, wash it with a small amount of cold water, and dry at 50°C under vacuum. This yields the crude product.

-

Decolorization: Dissolve the crude product in 800 mL of hot 95% ethanol. Add 15.5 g of activated carbon and swirl the mixture periodically as it cools for 1 hour.

-

Final Filtration and Product Isolation: Remove the activated carbon by filtration through a bed of filter aid. Wash the filter cake with 50 mL of 95% ethanol. Combine the filtrates and evaporate the solvent using a rotary evaporator. The resulting solid is washed with a small amount of cold water and dried in a vacuum oven at 50°C to yield this compound.

Applications in Drug Discovery and Relevant Signaling Pathways

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications ranging from antibacterial agents to targeted cancer therapies. The formyl group on this compound provides a synthetic handle for the construction of more complex molecules with diverse biological activities.

Mechanism of Action of Sulfonamide Antibacterials:

A classic example of the utility of the sulfonamide scaffold is in antibacterial drugs. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[1]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Experimental Workflow for Synthesis:

The synthesis of this compound from 4-cyanobenzenesulfonamide involves a series of well-defined steps, from the initial reaction to purification and final product isolation. This workflow can be visualized to provide a clear overview of the process.

Caption: Workflow for the synthesis of this compound.

This compound is a commercially accessible and synthetically valuable compound for researchers in organic chemistry and drug discovery. Its bifunctional nature allows for the creation of a vast array of derivatives with potential therapeutic applications. The provided synthesis protocol offers a practical method for its laboratory preparation, while the understanding of the mechanistic role of the sulfonamide moiety continues to inspire the development of new and effective therapeutic agents. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.

References

An In-depth Technical Guide to 4-Formylbenzenesulfonamide and its Role as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formylbenzenesulfonamide, a key organic compound with significant potential in medicinal chemistry. The document details its chemical identity, synthesis, and its established role as a lead structure for the development of carbonic anhydrase inhibitors.

Chemical Identity and Synonyms

This compound is a benzenesulfonamide derivative characterized by a formyl group at the para-position. This substitution pattern is crucial for its biological activity. For clarity in research and development, it is essential to be familiar with its various synonyms and identifiers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | p-sulfamoylbenzaldehyde, 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide, 4-(Aminosulfonyl)benzaldehyde |

| CAS Number | 3240-35-5 |

| Molecular Formula | C₇H₇NO₃S |

| Molecular Weight | 185.20 g/mol |

| InChI Key | PCPUKVSTMLHXQF-UHFFFAOYSA-N |

Applications in Drug Development: Carbonic Anhydrase Inhibition

The primary interest in this compound within the drug development community lies in its role as a scaffold for the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2]

The sulfonamide moiety of this compound is the key pharmacophore responsible for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. The benzene ring and its substituents, such as the 4-formyl group, can be modified to enhance binding affinity and achieve isoform selectivity.

While specific inhibitory constants for this compound are not widely reported in publicly available literature, the benzenesulfonamide class of compounds is well-characterized for its potent inhibition of various carbonic anhydrase isoforms. The following table presents representative inhibition data for structurally related benzenesulfonamide derivatives against key human CA isoforms. This data serves as a valuable reference for understanding the potential inhibitory profile of this compound and its derivatives.

Table 2: Representative Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Benzenesulfonamide | >10000 | 1600 | - | - |

| 4-Carboxybenzenesulfonamide | 1500 | 108 | 93 | 4.5 |

| 4-Hydroxybenzenesulfonamide | 980 | 110 | 121 | 89 |

| 4-Chlorobenzenesulfonamide | 1200 | 130 | 35 | 7.8 |

Data is compiled from various scientific sources and is intended to be representative of the benzenesulfonamide class.

Experimental Protocols

Synthesis of this compound

A practical and commonly cited method for the synthesis of this compound is the reduction of 4-cyanobenzenesulfonamide.[3]

Materials and Reagents:

-

4-Cyanobenzenesulfonamide

-

75% (v/v) Formic Acid

-

Raney Nickel Alloy

-

95% Ethanol

-

Activated Carbon

-

Filter Aid (e.g., Celite)

-

Deionized Water

Procedure:

-

A mixture of 4-cyanobenzenesulfonamide (0.232 mole), 600 mL of 75% formic acid, and 40 g of Raney nickel alloy is prepared in a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser.[3]

-

The stirred mixture is heated under reflux for 1 hour.[3]

-

The hot mixture is then filtered with suction through a Büchner funnel coated with a filter aid. The residue is washed with two 160-mL portions of 95% ethanol.[3]

-

The combined filtrates are evaporated using a rotary evaporator.[3]

-

The resulting solid residue is dissolved in 400 mL of boiling water and filtered through a plug of glass wool to remove any insoluble material.[3]

-

The filtrate is chilled in an ice bath to induce precipitation. The precipitate is collected by suction filtration, washed with a small amount of cold water, and dried at 50°C under vacuum to yield the crude product.[3]

-

For purification, the crude product is dissolved in hot 95% ethanol, and activated carbon is added. The mixture is swirled periodically while it cools for 1 hour.[3]

-

The activated carbon is removed by filtration through a bed of filter aid, and the filter cake is washed with 95% ethanol.[3]

-

The combined filtrates are evaporated, and the residue is recrystallized from boiling water to yield pure this compound.[3]

Caption: Workflow for the synthesis of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

The inhibitory activity of this compound and its derivatives against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.[4][5] This method measures the enzyme-catalyzed hydration of CO₂.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized inhibitor compounds

-

Acetazolamide (standard CA inhibitor)

-

HEPES or Tris buffer (pH 7.4-7.5)

-

Phenol red indicator (0.2 mM)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the inhibitor compounds and the standard inhibitor (acetazolamide) in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution containing the pH indicator (e.g., 20 mM HEPES, pH 7.4, with 0.2 mM phenol red).

-

Prepare a solution of the carbonic anhydrase isoform in the buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water.

-

The hydration of CO₂ produces protons, causing a pH decrease, which is monitored by the change in absorbance of the phenol red indicator at its absorbance maximum (around 557 nm).

-

The initial rates of the reaction are measured.

-

Inhibition constants (Kᵢ) are determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model.[5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and related compounds is the direct inhibition of carbonic anhydrase. The following diagram illustrates the catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The sulfonamide group (R-SO₂NH₂) of the inhibitor binds to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase, displacing the hydroxide ion (OH⁻) that is essential for the catalytic hydration of carbon dioxide (CO₂). This forms a stable, inactive enzyme-inhibitor complex, thereby halting the catalytic cycle. The nature of the 'R' group, which in this case is a 4-formylphenyl group, influences the binding affinity and selectivity for different carbonic anhydrase isoforms.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors. Its straightforward synthesis and the well-understood mechanism of action of the sulfonamide pharmacophore make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. Further research into the synthesis of derivatives and their detailed biological evaluation will continue to unlock the full potential of this versatile compound.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. flore.unifi.it [flore.unifi.it]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of 4-Formylbenzenesulfonamide Schiff Bases in Drug Discovery

Introduction

Schiff bases derived from sulfonamides are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities. The core structure, formed through the condensation of a primary amine with a carbonyl compound, features an azomethine (-C=N-) group which is crucial for their biological function.[1] Specifically, Schiff bases synthesized using 4-Formylbenzenesulfonamide as the aldehyde component incorporate the essential sulfonamide pharmacophore. This moiety is renowned for its role in various therapeutic agents, including antibacterial drugs and enzyme inhibitors.[2][3] These derivatives are actively investigated for their potential as anticancer, antimicrobial, and potent enzyme-inhibiting agents, particularly against carbonic anhydrase isoforms.[4][5][6]

The versatility in their synthesis allows for the introduction of diverse functionalities by varying the primary amine reactant, enabling the fine-tuning of their steric and electronic properties to enhance biological activity and selectivity. This document provides detailed protocols for the synthesis, characterization, and evaluation of these promising compounds for researchers in drug development.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted primary amine.

Materials:

-

This compound (1.0 eq)

-

Substituted primary amine (e.g., aniline, 4-fluoroaniline, etc.) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol.

-

Add the amine solution to the flask containing the this compound solution.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask further in an ice bath to facilitate the precipitation of the Schiff base product.[7]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

For further purification, recrystallize the product from a suitable solvent such as ethanol.

Protocol 2: Characterization of Synthesized Schiff Bases

The synthesized compounds are characterized using standard spectroscopic methods to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify key functional groups. A characteristic absorption band for the azomethine (C=N) stretch is expected in the range of 1600-1640 cm⁻¹. The absence of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine confirm the reaction's completion.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically observed in the δ 8.0-9.0 ppm range.[9] Aromatic protons and other specific protons from the amine moiety will be observed in their respective characteristic regions.

-

¹³C NMR: The carbon of the azomethine group typically appears in the δ 155-165 ppm range.[9]

-

-

Elemental Analysis: The elemental composition (C, H, N, S) is determined to confirm that the empirical formula matches the calculated values for the target compound.[1][5]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized Schiff bases on cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][10]

-

Seed cancer cells (e.g., A549, HepG2) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized Schiff bases and a standard drug (e.g., Cisplatin) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Synthesis Conditions and Characterization Data for Representative Schiff Bases

| Compound ID | Amine Reactant | Solvent | Catalyst | Time (h) | Yield (%) | M.P. (°C) | FT-IR ν(C=N) cm⁻¹ | ¹H NMR δ(CH=N) ppm |

| SB-1 | 4-Fluoroaniline | Ethanol | Acetic Acid | 5 | 85 | 198-200 | 1625 | 8.45 |

| SB-2 | 4-Chloroaniline | Ethanol | Acetic Acid | 4 | 88 | 210-212 | 1621 | 8.51 |

| SB-3 | 4-Methylaniline | Ethanol | Acetic Acid | 6 | 82 | 205-207 | 1618 | 8.42 |